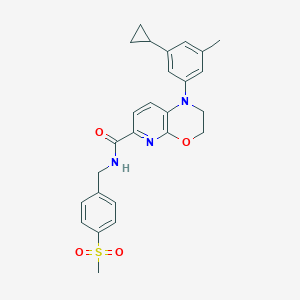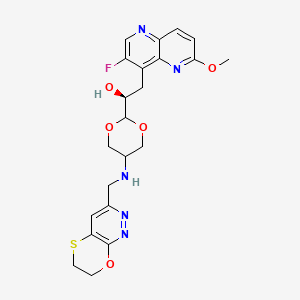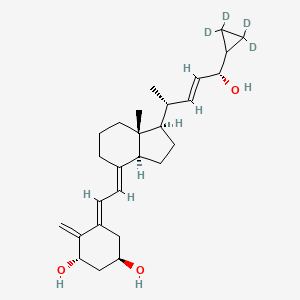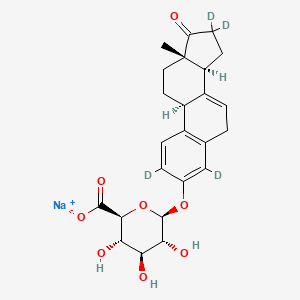
Chlorprothixene-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorprothixene-D6 is a deuterated form of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene-D6 involves the incorporation of deuterium atoms into the Chlorprothixene molecule. The general synthetic route includes the following steps:
Formation of the Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core structure. This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the thioxanthene core through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the thioxanthene core are synthesized using industrial-scale reactors.
Halogenation: The halogenation step is carried out in large reaction vessels with precise control over temperature and pressure.
Deuteration: The deuteration process is optimized for high yield and purity, often using specialized catalysts and deuterium sources.
化学反应分析
Types of Reactions
Chlorprothixene-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
科学研究应用
Chlorprothixene-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlorprothixene in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification.
Drug Metabolism: Used to investigate the metabolic pathways and enzyme interactions of Chlorprothixene.
Biomedical Research: Utilized in studies related to neuropharmacology, psychiatry, and neurochemistry.
作用机制
Chlorprothixene-D6 exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, serotonin receptors, histamine receptors, muscarinic receptors, and adrenergic receptors.
相似化合物的比较
Chlorprothixene-D6 is compared with other similar compounds such as:
Chlorpromazine: Both are typical antipsychotics, but this compound has a different chemical structure and receptor binding profile.
Fluphenazine: Another typical antipsychotic with a different potency and side effect profile.
Haloperidol: A high-potency antipsychotic with a different mechanism of action and clinical use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
List of Similar Compounds
- Chlorpromazine
- Fluphenazine
- Haloperidol
- Thioridazine
- Perphenazine
属性
分子式 |
C18H18ClNS |
|---|---|
分子量 |
321.9 g/mol |
IUPAC 名称 |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3 |
InChI 键 |
WSPOMRSOLSGNFJ-QJFCXCQRSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)











